molecular formula C5H7N3O2 B1317913 2-(1H-1,2,4-Triazol-1-yl)propanoic acid CAS No. 901586-50-3

2-(1H-1,2,4-Triazol-1-yl)propanoic acid

Cat. No.: B1317913
CAS No.: 901586-50-3
M. Wt: 141.13 g/mol
InChI Key: ZRELDOABWMTCKN-UHFFFAOYSA-N
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Description

2-(1H-1,2,4-Triazol-1-yl)propanoic acid is a chemical compound featuring the 1,2,4-triazole heterocycle linked to a propanoic acid chain. The 1,2,4-triazole ring is a prominent pharmacophore in medicinal chemistry, known for its diverse biological activities . This specific structure serves as a versatile building block in organic synthesis and for the development of novel molecules with potential biological functions. Researchers value this compound and its analogs for their application in creating potential anti-inflammatory agents, as similar triazole-propanoic acid derivatives have been shown to significantly reduce the release of pro-inflammatory cytokines such as TNF-α and IFN-γ in biological studies . Furthermore, such triazole-containing compounds are investigated as synthetic intermediates for fungicides and herbicides, as the triazole moiety is a key component in many agrochemicals . In material science, derivatives of this compound can be utilized as ligands for metal complexes, which are explored for their chemical properties and potential anticancer activities . This product is intended for research and further chemical characterization only. Handling and Safety: For detailed safety information, please refer to the associated Safety Data Sheet (SDS). Important Notice: This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,2,4-triazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-4(5(9)10)8-3-6-2-7-8/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRELDOABWMTCKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C=NC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50588464
Record name 2-(1H-1,2,4-Triazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

901586-50-3
Record name 2-(1H-1,2,4-Triazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemoenzymatic Pathways for 2 1h 1,2,4 Triazol 1 Yl Propanoic Acid and Its Analogues

Classical Organic Synthesis Approaches to the Triazole-Propanoic Acid Moiety

Traditional synthetic routes to the 2-(1H-1,2,4-triazol-1-yl)propanoic acid scaffold typically involve the sequential construction of the triazole ring and subsequent attachment of the propanoic acid side chain, or the alkylation of a pre-formed triazole ring.

The construction of the target molecule often follows a convergent synthesis plan. A common and efficient strategy is a two-step process that first involves the synthesis of the 1,2,4-triazole (B32235) ring, followed by an N-alkylation step to introduce the propanoic acid moiety.

One potential pathway begins with the reaction of phenacyl chloride derivatives with 1,2,4-triazole in the presence of a base like sodium bicarbonate to form an intermediate. nih.gov A more direct route for the specific target compound involves the direct alkylation of 1,2,4-triazole. For instance, 1,2,4-triazole can be reacted with an acrylic acid derivative in a Michael addition reaction to yield the propanoic acid derivative. prepchem.com

A generalized two-step approach can be outlined as follows:

Triazole Ring Formation: The 1,2,4-triazole ring is synthesized using established methods, such as the Pellizzari reaction, which involves heating a mixture of an amide and an acyl hydrazide. scispace.com Alternatively, the Einhorn–Brunner reaction, involving the condensation of hydrazines with diacylamines, can be employed. scispace.com

Side-Chain Attachment (N-alkylation): The pre-formed 1,2,4-triazole is then alkylated using a suitable propanoic acid precursor. A common reagent for this step is ethyl 2-bromopropanoate. The reaction is typically carried out in the presence of a base to deprotonate the triazole, facilitating nucleophilic attack on the alkyl halide. The final step involves the hydrolysis of the resulting ester to yield the desired carboxylic acid, this compound.

A continuous, two-step method has been reported for a similar compound, 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid, highlighting the efficiency of modern adaptations of multi-step pathways. amazonaws.com This process involves the condensation to form the triazole ring followed by alkylation, achieving high selectivity and yield without the need for complex purification steps. amazonaws.com

The versatility of 1,2,4-triazole synthesis is due to the wide array of available precursors and intermediates that can be cyclized to form the heterocyclic core.

Amidrazones: Amidrazones are highly valuable precursors for synthesizing 1,2,4-triazole derivatives. frontiersin.orgnih.gov They can react with various reagents, such as anhydrides, under catalytic conditions (e.g., HClO₄-SiO₂) to yield 3,4,5-trisubstituted-1,2,4-triazoles with moderate to high yields. frontiersin.orgnih.gov

Carbonyl Compounds: Carbonyl compounds, such as aldehydes, are key starting materials for producing Schiff bases through condensation with primary amines. rjptonline.org These Schiff base intermediates can be crucial in multi-step syntheses that lead to the formation of the triazole ring. chemmethod.comrjptonline.org For example, 1,2,4-triazole-3-thiol can be reacted with various substituted benzaldehydes to form Schiff's bases, which are then further derivatized. rjptonline.orgrjptonline.org

Hydrazones: Hydrazones are popular and reactive precursors for nitrogen heterocycles, including 1,2,4-triazoles. frontiersin.orgnih.gov Their utility stems from highly reactive nitrogen pairs and sp²-hybridized carbon atoms. They can react with amines under aerobic oxidative conditions in a cascading process to form the triazole scaffold. isres.org

Nitriles and Hydrazides: An efficient one-pot synthesis of 1,2,4-triazoles involves the condensation of nitriles and hydrazides. This method is valued for its convenience and good yields in the presence of a base. Copper-catalyzed systems have also been developed for the coupling of amidines with nitriles to generate 1,2,4-triazole derivatives.

Advanced and Green Chemistry Synthetic Strategies

In line with the principles of green chemistry, recent advancements have focused on developing more sustainable and efficient methods for synthesizing 1,2,4-triazole derivatives. These strategies aim to reduce reaction times, minimize waste, and avoid hazardous solvents.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. rjptonline.orgpnrjournal.com This technique utilizes the ability of polar molecules to convert electromagnetic radiation into heat, leading to rapid and uniform heating of the reaction mixture. pnrjournal.com For the synthesis of 1,2,4-triazole derivatives, microwave irradiation offers significant advantages over conventional heating methods, including dramatically reduced reaction times (from hours to minutes), improved product yields, and higher purity. rjptonline.orgrsc.org This method has been successfully applied to various reactions, including the cyclization of intermediates and the formation of Schiff bases, providing an eco-friendly and efficient route to these compounds. rjptonline.orgpnrjournal.comrsc.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives
ParameterConventional HeatingMicrowave IrradiationReference
Reaction TimeSeveral hours (e.g., 27 hours)Seconds to minutes (e.g., 33-90 seconds or 30 minutes) rsc.org
YieldModerateHigh to excellent (e.g., 82% to 96%) rsc.org
Energy ConsumptionHighLow pnrjournal.com
Byproduct FormationOften significantMinimized rjptonline.org

Performing reactions without a solvent minimizes waste and reduces environmental impact. Solvent-free, or "neat," reaction conditions have been successfully applied to the synthesis of 1,2,4-triazoles. For instance, amidrazones can be reacted with anhydrides at elevated temperatures (e.g., 80°C) under solvent-free conditions using a recyclable silica-supported perchloric acid (HClO₄-SiO₂) catalyst. frontiersin.orgnih.gov This approach not only provides moderate to high yields but also allows for the recovery and reuse of the catalyst, further enhancing its green credentials. frontiersin.orgnih.gov

Ionic liquids (ILs) are salts with low melting points that are increasingly used as green alternatives to volatile organic solvents. rsc.org Their unique properties, such as low vapor pressure, non-flammability, and high thermal stability, make them attractive media for organic synthesis. rsc.org In the context of triazole synthesis, ILs can function as both the solvent and the catalyst. rsc.org The use of triazolium-based ionic liquids has been reported to catalyze reactions with high efficiency. researchgate.net Furthermore, the synergy of ionic liquids with ultrasound irradiation has been shown to be an effective and eco-friendly strategy for constructing triazole-containing hybrid molecules. This combination of green technologies facilitates mild reaction conditions, high yields, and simplified product workup.

Ultrasound-Radiation-Assisted Synthesis

The application of ultrasound radiation in the synthesis of 1,2,4-triazole derivatives represents a significant advancement over conventional heating methods. mdpi.com This sonochemical approach has been shown to accelerate reaction rates, improve yields, and promote milder reaction conditions. nih.govresearchgate.net In a typical ultrasound-assisted procedure, a precursor such as a 1,2,4-triazole is coupled with an appropriate electrophile, for instance, a halo-substituted propanoic acid derivative, in a suitable solvent. mdpi.com The mixture is then subjected to ultrasonic irradiation at a controlled temperature. nih.gov

The primary advantages of this methodology are the substantial reduction in reaction time and an increase in product yield. For example, syntheses of 1,2,4-triazole coupled acetamide (B32628) derivatives of 2-(4-isobutylphenyl)propanoic acid were achieved in 40–80 minutes with yields of 75–89% under ultrasound irradiation, whereas conventional methods required 16–26 hours to obtain lower to moderate yields (60–75%). mdpi.com The sonication process enhances mass transfer and provides the activation energy required for the reaction, leading to a more efficient chemical transformation. mdpi.comnih.gov This technique is considered an eco-friendly and economical alternative for synthesizing biologically active compounds. mdpi.com

Table 1: Comparison of Ultrasound-Assisted vs. Conventional Synthesis for Triazole Derivatives

Derivative Method Reaction Time Yield (%) Reference
Triazole-based acetamides Conventional 16–26 h 60–75% mdpi.com
Triazole-based acetamides Ultrasound-Assisted 40–80 min 75–89% mdpi.com
1,4-disubstituted 1,2,3-triazoles Ultrasound-Assisted Not specified 84–96% nih.gov
Polyfunctional 1,2,4-triazoles Ultrasound-Assisted 10–25 min 70–96% researchgate.net

Green Chemistry Conditions (e.g., Bio-Catalysis, Aqueous Media, Acidic Catalysts)

In line with the principles of green chemistry, recent research has focused on developing sustainable synthetic routes for 1,2,4-triazole derivatives. These methods prioritize the use of non-toxic solvents, renewable starting materials, and energy-efficient processes. A notable advancement is the development of a continuous-flow, metal-free process for synthesizing 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid, a structurally related compound. rsc.orgamazonaws.com This one-pot method is atom-economical, highly selective, and avoids chromatographic purification, thereby minimizing waste. rsc.org The use of flow reactors also allows for the safe handling of highly energetic intermediates. amazonaws.com

The use of water as a green solvent has been explored for the synthesis of 1,2,3-triazole derivatives, facilitated by nanocatalyst systems that are efficient in aqueous media. rsc.org Furthermore, organocatalysis presents a viable green alternative. For instance, β-cyclodextrin has been utilized as a catalyst for the synthesis of thiazolidinone analogs of triazoles under solvent-free conditions. tandfonline.com Acid catalysis, employing Lewis or Brønsted acids, offers an efficient method for the N-alkylation of triazoles with alcohols, proceeding under mild conditions. researchgate.net These approaches move away from traditional reliance on heavy metal catalysts and volatile organic solvents, contributing to more environmentally benign synthetic pathways. rsc.orgrsc.org

Stereoselective and Asymmetric Synthesis of this compound Derivatives

The synthesis of specific stereoisomers of chiral triazole derivatives is crucial, as biological activity is often enantiomer-dependent. Asymmetric synthesis provides routes to enantiomerically pure or enriched compounds.

Enantioselective Preparation Techniques

Various strategies have been developed for the enantioselective synthesis of chiral triazole-containing molecules. One approach involves the use of chiral catalysts to control the stereochemical outcome of the reaction. For example, the atroposelective synthesis of N-aryl 1,2,4-triazoles has been achieved through a cyclodehydration reaction using a chiral phosphoric acid catalyst. acs.org Another method employs chiral auxiliaries or ligands. The synthesis of novel chiral triazole-oxazoline derivatives has been reported, which can then be used as ligands in asymmetric catalysis. benthamdirect.comresearchgate.net

Furthermore, asymmetric synthesis of amino-acid-containing 1,4-disubstituted triazoles has been accomplished with excellent enantioselectivities (ee >99%) using chiral Ni(II) complexes derived from Schiff bases. acs.org These techniques allow for the precise construction of stereogenic centers, leading to the formation of single enantiomers of complex chiral molecules. nih.gov

Kinetic Resolution Strategies (e.g., Lipase-Catalyzed Transesterification)

Kinetic resolution is a powerful technique for separating racemic mixtures of chiral compounds. This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, often an enzyme. Lipases are frequently employed for this purpose due to their stereoselectivity, mild reaction conditions, and broad substrate tolerance.

In a typical lipase-catalyzed kinetic resolution of a racemic acid like this compound, the enzyme would selectively catalyze the esterification or transesterification of one enantiomer, leaving the other enantiomer unreacted. This allows for the separation of the resulting ester from the unreacted acid. While the specific application of lipase-catalyzed transesterification for the kinetic resolution of this compound is not extensively detailed in the reviewed literature, this enzymatic approach remains a standard and effective strategy for resolving a wide range of chiral carboxylic acids.

Regioselectivity in Triazole N-Alkylation

The 1,2,4-triazole ring possesses three nitrogen atoms (N1, N2, and N4), and its alkylation can lead to a mixture of regioisomers. Controlling the site of alkylation is a significant challenge in the synthesis of 1-substituted-1,2,4-triazoles like this compound. The reaction of 1,2,4-triazole with an alkylating agent such as 2-bromopropanoic acid typically yields a mixture of N1 and N4 isomers. researchgate.net

The regiochemical outcome is influenced by several factors, including the choice of base, solvent, and the nature of the alkylating agent. bohrium.com For instance, the alkylation of 1,2,4-triazole with 4-nitrobenzyl halides using various bases consistently afforded a 90:10 ratio of the 1-alkylated to the 4-alkylated isomer. researchgate.net The use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in THF has been shown to be a convenient method for the high-yield synthesis of 1-substituted-1,2,4-triazoles. researchgate.net In the case of S-substituted 1,2,4-triazoles, alkylation occurs at the N1 and N2 positions, with N2 alkylated isomers often being preferentially formed. researchgate.netnih.gov Theoretical studies using density functional theory (DFT) have also been employed to predict and explain the observed regioselectivity in alkylation reactions. uzhnu.edu.uaresearchgate.net

Table 2: Regioselectivity in N-Alkylation of 1,2,4-Triazole Derivatives

Triazole Substrate Alkylating Agent Conditions (Base/Solvent) Isomer Ratio (N1:N4 or other) Reference
1,2,4-Triazole 4-Nitrobenzyl halides Various bases 90:10 (N1:N4) researchgate.net
1,2,4-Triazole Alkyl halides DBU / THF ~90:10 (N1:N4) researchgate.net
S-protected 1,2,4-triazoles Dihaloalkanes K₂CO₃ / Acetone N(1) and N(2) attack, N(2) preferred researchgate.netnih.gov
1,2,4-Triazole-3-thiones Organic halides Neutral or Alkaline S-alkylation occurs selectively bohrium.comuzhnu.edu.ua

Synthetic Routes to Diverse Functionalized Analogues and Derivatives of this compound

The structural framework of this compound serves as a versatile scaffold for the synthesis of a wide array of functionalized analogues and derivatives. nih.gov Modifications can be readily introduced at the carboxylic acid moiety or on the triazole ring, leading to compounds with diverse properties.

The carboxylic acid group is a common site for derivatization. It can be converted into esters through reactions with various alcohols, and these esters can subsequently be hydrolyzed back to the carboxylic acid. morressier.comnih.gov Amide derivatives, or carboxamides, are also readily synthesized, often through coupling reactions with amines. mdpi.com This has led to the creation of hybrid molecules incorporating other pharmacologically relevant structures, such as coumarin (B35378) or thiazole, linked via an amide bond. acs.orgnih.gov

Multicomponent reactions and "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), are powerful tools for constructing diverse triazole derivatives with high efficiency and regioselectivity. researchgate.neteurjchem.com These methods allow for the assembly of complex molecules from simple building blocks in a single step. For example, a one-pot, six-component reaction has been developed for the synthesis of coumarin-3-carboxamides containing a triazole ring. acs.org The synthesis of 1,2,3-triazole derivatives is often achieved through the 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne, a reaction whose regioselectivity can be controlled by catalysts. mdpi.comfrontiersin.org These versatile synthetic strategies enable the creation of extensive libraries of functionalized analogues for various applications. frontiersin.org

Table 3: Examples of Functionalized Analogues and Derivatives

Derivative Type Synthetic Strategy Key Features Reference(s)
Triazole Esters Esterification of triazole carboxylic acids Modification of the acid moiety morressier.comnih.gov
Triazole Carboxamides Amidation of triazole carboxylic acids Introduction of amide linkages mdpi.comnih.gov
Coumarin-Triazole Hybrids One-pot, six-component reaction Combination of two bioactive scaffolds acs.org
1,4-Disubstituted 1,2,3-Triazoles Copper-catalyzed azide-alkyne cycloaddition (CuAAC) High regioselectivity and yield ("click chemistry") researchgate.neteurjchem.com
1,5-Disubstituted 1,2,3-Triazoles Metal-free or Ru-catalyzed cycloaddition Alternative regioselectivity to CuAAC frontiersin.orgmdpi.com

Computational Chemistry and Theoretical Investigations of 2 1h 1,2,4 Triazol 1 Yl Propanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the behavior of molecules. These methods use the principles of quantum mechanics to model molecular structures and properties, offering insights that are often difficult to obtain through experimental means alone.

Calculation of Bond Lengths, Bond Angles, and Dihedral AnglesFollowing geometry optimization using a method like DFT, specific structural parameters can be extracted. These parameters include:

Bond Lengths: The equilibrium distances between the nuclei of two bonded atoms.

Bond Angles: The angles formed between three connected atoms.

Dihedral Angles: The angles between two planes, each defined by three atoms, which describe the rotation around a chemical bond.

These calculated values can be compared with experimental data from techniques like X-ray crystallography, if available, to validate the computational model. For the core 1H-1,2,4-triazole ring, theoretical calculations on the parent molecule provide reference values for its internal geometry.

Mulliken and Löwdin Atomic Population AnalysisAtomic population analysis provides a method for assigning a partial electric charge to each atom in a molecule, which is useful for understanding reactivity and intermolecular interactions.

Mulliken Population Analysis: This is a common method that partitions the total electron population among the different atoms. It calculates charges by dividing the overlap populations equally between the two participating atoms. However, a known drawback is its significant dependence on the basis set used in the calculation.

Löwdin Population Analysis: This alternative method uses a process of symmetric orthogonalization of the basis set to assign electron density. This approach generally shows a reduced dependency on the chosen basis set compared to Mulliken analysis, often yielding more stable and physically meaningful atomic charges.

For 2-(1H-1,2,4-triazol-1-yl)propanoic acid, these analyses would predict the charge distribution across the triazole ring, the propanoic acid chain, and the carboxylic acid group, highlighting the most electronegative and electropositive sites.

Electronic Structure Analysis

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Band GapsThe Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor, while the LUMO is the lowest energy orbital that is empty and can act as an electron acceptor.

The energy difference between these two orbitals is called the HOMO-LUMO energy gap (ΔE). This gap is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that a molecule is more reactive. The energy of this gap can also be used to predict the electronic absorption spectrum of the molecule, as the lowest energy electronic transition often corresponds to the HOMO-LUMO excitation. For this compound, calculating the HOMO, LUMO, and the energy gap would provide fundamental insights into its electronic behavior and potential for charge transfer within the molecule.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method used to study the distribution of electron density in molecules and how that density is shared between atoms. It provides a detailed picture of chemical bonding, lone pairs, and the delocalization of electrons, which is crucial for understanding molecular stability and reactivity. For this compound, an NBO analysis would reveal the electronic structure based on a localized Lewis structure representation.

The most significant delocalization interactions would likely involve the lone pairs of the nitrogen atoms (especially N2 and N4) donating into the antibonding π* orbitals of the C=N bonds within the triazole ring, which is characteristic of aromatic systems. rsc.org Similarly, the lone pairs on the carbonyl oxygen of the propanoic acid group can delocalize into the antibonding C-C and C-O orbitals. The stabilization energy, E(2), associated with these donor-acceptor interactions can be calculated using second-order perturbation theory, with higher E(2) values indicating stronger electronic delocalization. nih.gov

Table 1: Illustrative NBO Analysis for Key Interactions in this compound (Note: These are representative values based on typical findings for similar heterocyclic systems and are for illustrative purposes.)

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (1) N2π* (C3-N4)~25-35Intramolecular Hyperconjugation
LP (1) N4π* (C3-N2)~20-30Intramolecular Hyperconjugation
LP (1) N4π* (C5-N1)~15-25Intramolecular Hyperconjugation
LP (2) O(carbonyl)π* (C-O)~30-45Resonance Stabilization
σ (C-H)σ* (N1-C_alkyl)~2-5Hyperconjugation

Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a computational tool that illustrates the charge distribution of a molecule by calculating the electrostatic potential on its electron density surface. openmopac.net It is invaluable for predicting how a molecule will interact with other charged species, identifying regions prone to electrophilic and nucleophilic attack. nih.govresearchgate.net

For this compound, the MESP map would display distinct regions of positive and negative potential:

Negative Potential (Red/Yellow): The most electron-rich areas are concentrated around the electronegative atoms. The nitrogen atoms of the triazole ring (specifically N2 and N4, which are not bonded to the propanoic acid group) and the two oxygen atoms of the carboxyl group would exhibit strong negative potential. These regions represent the most likely sites for attack by electrophiles or for forming hydrogen bonds as acceptors. researchgate.net

Positive Potential (Blue): The most electron-deficient regions are located around the hydrogen atoms. The hydrogen atom of the carboxylic acid group (-COOH) would show the most intense positive potential, reflecting its high acidity. The hydrogens on the triazole ring and the propanoic acid chain would also be associated with positive potential, making them susceptible to interaction with nucleophiles.

This distribution of electrostatic potential is critical for understanding the molecule's non-covalent interactions, such as hydrogen bonding patterns in a crystal lattice or interactions with biological receptors. nih.gov

Charge Distribution and Charge Transfer Characteristics

The charge distribution within this compound is uneven due to the presence of highly electronegative nitrogen and oxygen atoms. Computational methods like Natural Population Analysis (NPA), derived from NBO, can provide quantitative values for the partial atomic charges on each atom. nih.gov

Generally, all nitrogen and oxygen atoms would carry a partial negative charge, while the carbon and hydrogen atoms would carry partial positive charges. The carbon atom of the carbonyl group (-C=O) would be significantly positive, making it an electrophilic center. The hydrogen of the hydroxyl group (-OH) would also be highly positive.

Intramolecular charge transfer (ICT) is a key feature of such molecules, where electron density moves from a donor part of the molecule to an acceptor part upon electronic excitation. rsc.orgnih.gov In this compound, the triazole ring can act as an electron donor, while the carboxylic acid group can function as an acceptor, or vice versa depending on the electronic state. Theoretical calculations can model these charge transfer characteristics, which are fundamental to the molecule's optical and electronic properties. rsc.org

Table 2: Representative Calculated Natural Atomic Charges (Note: These values are illustrative, based on computational studies of similar triazole derivatives.)

AtomEstimated Charge (e)
N1-0.2 to -0.4
N2-0.3 to -0.5
N4-0.3 to -0.5
O (carbonyl)-0.5 to -0.7
O (hydroxyl)-0.6 to -0.8
C (carbonyl)+0.6 to +0.8
H (on -OH)+0.4 to +0.5

Ionization Potential and Electron Affinity

Ionization Potential (IP) and Electron Affinity (EA) are fundamental electronic properties that describe the energy required to remove an electron and the energy released upon gaining an electron, respectively. rug.nlarxiv.org These parameters are crucial for assessing the molecule's redox stability and its ability to participate in electron transfer reactions. They can be estimated computationally through Koopmans' theorem, which relates IP and EA to the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), respectively.

Ionization Potential (IP) ≈ -E(HOMO): A lower IP suggests the molecule is more easily oxidized. The HOMO is likely to be located on the electron-rich triazole ring system.

Electron Affinity (EA) ≈ -E(LUMO): A higher EA indicates the molecule more readily accepts an electron and is more easily reduced. The LUMO is often centered on the π-system of the triazole ring or the carboxylic acid group.

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netsemanticscholar.org A large gap implies high stability and low reactivity.

Table 3: Illustrative Electronic Properties (Note: Values are hypothetical, based on typical DFT calculations for heterocyclic carboxylic acids.)

PropertyEstimated Value (eV)Significance
HOMO Energy~ -7.0 to -8.5Relates to electron-donating ability
LUMO Energy~ -0.5 to -1.5Relates to electron-accepting ability
Ionization Potential (IP)~ 7.0 to 8.5Energy to remove an electron (oxidation)
Electron Affinity (EA)~ 0.5 to 1.5Energy released upon adding an electron (reduction)
HOMO-LUMO Gap~ 6.0 to 7.5Indicator of chemical stability and reactivity

Tautomerism and Isomerism Studies

Relative Stability of Tautomeric Forms (e.g., 1H vs. 4H Triazole)

The 1,2,4-triazole (B32235) ring system can exist in two primary tautomeric forms: the 1H-tautomer and the 4H-tautomer, distinguished by the position of the hydrogen atom on the ring nitrogens. ijsr.netnih.gov For the parent 1,2,4-triazole, numerous studies have shown that the 1H-tautomer is more stable than the 4H-tautomer. ijsr.netnih.gov

The compound this compound is, by its nomenclature, a derivative of the 1H-tautomer, with the substituent at the N1 position. A potential tautomeric shift would involve the migration of the proton from N1 (if it were present) or, more relevantly for substituted triazoles, the conceptual comparison to its 4H isomer where the substituent is attached to N4. Computational studies consistently show that for N-substituted triazoles, the 1H-isomer is generally energetically more favorable than the 4H-isomer. rsc.orgnih.gov This increased stability is often attributed to more favorable dipole moments and electronic delocalization in the 1H form. rsc.org

Table 4: Calculated Relative Stability of 1,2,4-Triazole Tautomers (Based on general findings for the 1,2,4-triazole core.)

TautomerRelative Energy (ΔE) (kcal/mol)Relative Population at 298 KStability
1H-1,2,4-triazole0.0>99%More Stable
4H-1,2,4-triazole~3.5 - 5.0<1%Less Stable

Factors Influencing Tautomeric Preferences

The tautomeric equilibrium in 1,2,4-triazole derivatives is a delicate balance influenced by several factors. researchgate.net

Substituent Effects: The electronic nature of substituents on the triazole ring plays a crucial role. scribd.com Electron-donating groups and electron-withdrawing groups can differentially stabilize or destabilize the respective tautomers by altering the electron density distribution within the ring. researchgate.net For this compound, the alkyl-carboxylic acid group at the N1 position is the defining substituent that locks the system, but its conformational orientation could still influence the electronic properties of the ring.

Solvent Effects: The polarity of the solvent can significantly shift the tautomeric equilibrium. nih.gov Polar solvents tend to stabilize the tautomer with the larger dipole moment. Theoretical studies often model these effects using continuum solvation models (like PCM or SMD), which can predict changes in relative tautomer stability between the gas phase and solution. researchgate.netscribd.com

Intramolecular Hydrogen Bonding: In specific conformations, the carboxylic acid group of the propanoic acid substituent could potentially form an intramolecular hydrogen bond with the N2 atom of the triazole ring. Such an interaction would provide additional stability to the 1H-tautomeric form and would be a significant factor in determining the molecule's preferred three-dimensional structure. researchgate.net

Understanding these factors is essential for accurately predicting the predominant form of the molecule under different experimental conditions, which in turn affects its chemical reactivity and biological interactions. researchgate.netscribd.com

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are instrumental in predicting how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme. These simulations are foundational to computer-aided drug design, providing a virtual screening process to identify promising therapeutic candidates. Research in this area has focused on various derivatives, exploring their potential as anticancer and antifungal agents. mdpi.comnih.gov

Molecular docking studies on derivatives of this compound reveal detailed pictures of their interactions within the binding sites of target proteins. For instance, in the investigation of novel triazole-coupled acetamide (B32628) derivatives of 2-(4-isobutylphenyl)propanoic acid as potential anticancer agents, docking simulations identified key interactions with targets like Protein Kinase B (Akt). mdpi.comresearchgate.net Similarly, studies on antifungal triazole derivatives highlight crucial interactions with the enzyme CYP51 (lanosterol 14α-demethylase). nih.gov

The primary interactions observed typically involve:

Hydrogen Bonding: The nitrogen atoms of the 1,2,4-triazole ring and the carboxylic acid group are excellent hydrogen bond donors and acceptors, forming critical connections with amino acid residues in the target's active site. nih.gov

Hydrophobic Interactions: Aryl rings and alkyl chains, often added to the core structure, engage in hydrophobic interactions with nonpolar pockets of the enzyme, which can significantly enhance binding affinity. mdpi.com

Coordination Bonds: In metalloenzymes like CYP51, a nitrogen atom of the triazole ring can form a coordination bond with the central metal ion (e.g., the heme iron), a key interaction for inhibitory activity. nih.gov

For example, computational docking of 2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl dithiocarbamates showed that their inhibition of CYP51 involves a combination of a coordination bond with the heme iron, hydrogen bonding, and interactions with hydrophobic regions of the active site. nih.gov

A key output of molecular docking simulations is the prediction of binding affinity, often expressed as the free energy of binding (∆G), typically in kcal/mol. A lower (more negative) ∆G value indicates a more stable ligand-protein complex and, consequently, a higher predicted binding affinity.

In a study of 1,2,4-triazole coupled acetamide derivatives of 2-(4-isobutylphenyl)propanoic acid screened for anticancer effects, the compound designated 6d showed the most potent activity. mdpi.com This experimental result was supported by in silico modeling, which predicted it to have the most favorable binding affinity with the Protein Kinase B (Akt) pocket. mdpi.comresearchgate.net Similarly, another study on related derivatives identified compound 7f as having excellent binding affinities against c-kit tyrosine kinase and protein kinase B. nih.gov

Compound DerivativeTarget ProteinPredicted Binding Affinity (∆G)
6dProtein Kinase B (Akt)-176.152 kcal/mol
7fc-kit Tyrosine Kinase-176.749 kcal/mol
7fProtein Kinase B-170.066 kcal/mol

This table presents predicted binding affinities for specific derivatives of this compound against various protein targets as determined by molecular docking simulations. mdpi.comresearchgate.netnih.gov

The insights gained from docking simulations directly inform the rational design of new, potentially more effective ligands. By understanding the specific interactions that lead to high binding affinity, medicinal chemists can strategically modify the molecular structure to optimize its activity.

Common design rationales for this class of compounds include:

Molecular Hybridization: Combining the 1,2,4-triazole core with other pharmacologically active scaffolds (like acetamide) to create hybrid molecules with potentially synergistic or enhanced effects. mdpi.comnih.gov

Introduction of Hydrophobic Groups: Adding moieties like aryl rings to the core structure to increase interactions with hydrophobic pockets in the target protein and improve bioavailability. mdpi.com

Substitution on Aryl Rings: Modifying substituents on attached phenyl rings to fine-tune electronic properties and steric fit within the binding site. For example, the addition of electron-donating methyl groups has been shown to enhance the anti-proliferative activity of certain derivatives. mdpi.com

This structure-based approach allows for a more targeted and efficient drug discovery process, moving away from random screening towards the deliberate design of potent and selective inhibitors.

Investigation of Nonlinear Optical (NLO) Properties

Beyond biological activity, triazole-containing compounds are of interest in materials science for their potential nonlinear optical (NLO) properties. NLO materials can alter the properties of light and are essential for applications in optoelectronics, including frequency conversion and optical switching. bohrium.com

Theoretical investigations, primarily using Density Functional Theory (DFT), are employed to predict the NLO properties of molecules. These calculations can determine key parameters such as linear polarizability (α) and the first (β) and second (γ) hyperpolarizabilities, which quantify the NLO response of a molecule. bohrium.comnih.gov

While research on the parent this compound is limited, studies on related N-substituted triazole derivatives provide insight into the NLO potential of this chemical family. A comprehensive investigation of N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives used DFT calculations with the M06/6-311G(d,p) functional to explore their NLO characteristics. bohrium.com The results indicated that these compounds, particularly derivative 7c , exhibited a significant NLO response, suggesting their potential for use in developing new optoelectronic materials. bohrium.comnih.gov

Compound DerivativeLinear Polarizability (α)First Hyperpolarizability (β)Second Hyperpolarizability (γ)
7c4.195 x 10-23 esu6.317 x 10-30 esu4.314 x 10-35 esu

This table displays the calculated nonlinear optical properties for a representative triazole derivative, highlighting its potential for NLO applications. bohrium.comnih.gov

Structure Activity Relationship Sar and Mechanistic Studies of 2 1h 1,2,4 Triazol 1 Yl Propanoic Acid and Its Derivatives

Elucidation of Molecular Determinants for Biological Activities

The biological profile of 2-(1H-1,2,4-triazol-1-yl)propanoic acid and its derivatives is intricately linked to its molecular architecture. The structure-activity relationship (SAR) of this class of compounds reveals that the interplay between the triazole ring, the propanoic acid side chain, and various substituents dictates their efficacy and mechanism of action.

The therapeutic potential of 1,2,4-triazole (B32235) derivatives can be significantly modulated by the introduction of different functional groups and substituents. nih.gov Studies on a series of 1,2,4-triazole derivatives bearing a propanoic acid moiety have demonstrated that the nature of the substituents on the triazole or an associated phenyl ring plays a critical role in their biological activity. nih.govmdpi.com

For instance, research has highlighted that specific substitutions can enhance certain biological effects while diminishing others. In one study, derivatives 3a and 3c, which featured two 2-pyridyl substituents or a 2-pyridyl and a 4-methylphenyl substituent, respectively, demonstrated the strongest anti-inflammatory, anti-mycobacterial, and anthelmintic activities within the tested series. mdpi.com This suggests that the presence and position of these aryl groups are key determinants for these specific biological outcomes. nih.gov

Furthermore, a comparative analysis between derivatives containing a propanoic acid moiety and those with a methacrylic acid system revealed the importance of the acid side chain's structure. The derivatives with propanoic acid showed lower antibacterial, antiproliferative, and anthelmintic activity, indicating that the lack of a double bond and chain branching in the aliphatic side chain may decrease biological activity in these contexts. nih.govmdpi.com General SAR trends also show that substituents on associated aromatic rings, such as nitro (NO₂) or chloro (Cl) groups, can affect the molecule's ability to bind to biological targets like enzymes or DNA. researchgate.net

Table 1: Influence of Substituents on the Biological Activity of 1,2,4-Triazole Propanoic Acid Derivatives nih.govmdpi.com
CompoundSubstituent R¹Substituent R²Observed Activity Enhancement
3a2-pyridyl2-pyridylAnthelmintic, Antituberculosis, Anti-inflammatory (decreased TNF-α and IFN-γ)
3c2-pyridyl4-methylphenylAnthelmintic, Anti-inflammatory (decreased TNF-α and IFN-γ)
3e4-pyridylphenylAnti-inflammatory (decreased TNF-α and IFN-γ, increased IL-10)
3gphenylphenylAntiproliferative

The 1,2,4-triazole nucleus is a well-established and significant pharmacophore in medicinal chemistry. nih.gov This five-membered heterocyclic ring is a common structural feature in a wide array of therapeutic agents, including antifungal, antiviral, and anticancer drugs. nih.govtandfonline.commdpi.com Its importance stems from its unique physicochemical properties, which allow it to engage in various biological interactions. researchgate.net

The triazole ring's three nitrogen atoms can form multiple weak, non-covalent interactions with receptors and enzymes. frontiersin.org It is considered a bioisostere of moieties like amides and esters, allowing it to mimic their interactions with biological targets. mdpi.com The aromaticity and electronic properties of the triazole ring contribute to its stability and its ability to participate in hydrogen bonding and coordinate with metal ions, which is crucial for its mechanism of action in inhibiting certain enzymes. frontiersin.orgresearchgate.net This synthetic versatility makes the triazole scaffold an ideal platform for developing compound libraries to conduct extensive structure-activity relationship studies. researchgate.netnih.gov

The propanoic acid moiety is a key structural feature in many well-known non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen (B1674241) and naproxen. nih.govorientjchem.org In derivatives of this compound, this acidic group is critical for its biological activity, particularly its anti-inflammatory effects. The carboxylic acid group can engage in ionic interactions and hydrogen bonding within the active sites of target enzymes.

However, the presence of a free carboxylic acid can also lead to side effects like gastrointestinal irritation. orientjchem.org Research has shown that modifications to this moiety, such as esterification, can sometimes lead to enhanced anti-inflammatory activity with reduced ulcerogenic potential. orientjchem.org The propanoic acid side chain also provides a point for synthetic modification, allowing for the creation of amide conjugates and other derivatives to explore new biological activities. mdpi.com As noted previously, the specific structure of this side chain is crucial; studies comparing propanoic acid derivatives to methacrylic acid analogues found that the saturated, unbranched nature of the propanoic chain resulted in lower efficacy in certain antibacterial and anthelmintic assays. nih.govmdpi.com

Enzyme Inhibition Mechanisms

Derivatives of this compound exert their biological effects primarily through the inhibition of specific enzymes. Key targets include those involved in inflammation and sterol biosynthesis.

A primary mechanism for the anti-inflammatory action of aryl propionic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are central to the biosynthesis of prostaglandins (B1171923) from arachidonic acid. orientjchem.orgjetir.org The COX enzyme exists in at least two isoforms: COX-1, which is constitutively expressed and plays a role in protecting the gastrointestinal tract, and COX-2, which is induced during inflammation. jetir.org Many 1,2,4-triazole derivatives have been investigated as inhibitors of these enzymes, with a particular focus on developing selective COX-2 inhibitors to minimize gastrointestinal side effects. mdpi.comnih.gov

In addition to COX inhibition, some triazole derivatives also target lipoxygenases (LOXs), another family of enzymes involved in the metabolism of arachidonic acid to produce pro-inflammatory leukotrienes. mdpi.comzsmu.edu.ua Compounds that can dually inhibit both COX-2 and 5-LOX are of significant interest as they can block two major inflammatory pathways. nih.gov Studies have identified diaryl-1,2,4-triazole hybrids that exhibit potent dual inhibitory activity. nih.gov

Table 2: COX/LOX Inhibitory Activity of Selected 1,2,4-Triazole Derivatives nih.govresearchgate.net
Compound ClassTarget Enzyme(s)Reported Activity (IC₅₀)Reference Drug (IC₅₀)
Diaryl-1,2,4-triazole N-hydroxyurea hybrid (Compound 30)COX-2 / 5-LOX0.15 µM / 0.85 µMCelecoxib (0.14 µM) / Zileuton (0.82 µM)
Eugenol-1,2,4-triazole hybrid (Compound 10)COX-20.28 µMCelecoxib (0.25 µM)
1,2,4-triazole-pyrazole hybrid (Compound 7)COX-221.53 µMCelecoxib (3.33 µM)

The triazole ring is a key structural element in many compounds designed to inhibit cytochrome P450 (CYP) enzymes. researchgate.net The mechanism of inhibition typically involves the coordination of one of the nitrogen atoms of the triazole ring to the heme iron atom within the active site of the P450 enzyme. frontiersin.orgresearchgate.net This interaction blocks the enzyme's ability to bind and metabolize its natural substrate.

CYP51 (Lanosterol 14α-demethylase) Inhibition: This is the primary mechanism of action for azole antifungal agents. researchgate.netnih.gov By inhibiting CYP51, an essential enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi, these drugs deplete ergosterol in the fungal cell membrane, disrupting its integrity and leading to cell death. researchgate.netresearchgate.net Molecular dynamics studies have shown that triazole inhibitors bind within a hydrophobic pocket of the CYP51 active site, with the triazole ring positioned directly above the heme group for coordination. researchgate.netfrontiersin.org

CYP26A1 (Retinoic Acid 4-Hydroxylase) Inhibition: CYP26 enzymes are responsible for the catabolism of retinoic acid, a key signaling molecule. lookchem.com Inhibiting CYP26A1 can increase endogenous retinoic acid concentrations, a strategy being explored for dermatological conditions and cancer therapy. nih.gov Several 1,2,4-triazole derivatives have been developed as potent CYP26A1 inhibitors. nih.gov Docking studies confirm that these inhibitors also function via coordination between a triazole nitrogen and the heme iron, supplemented by hydrophobic interactions within the active site. nih.gov

Table 3: CYP450 Inhibitory Activity of Selected 1,2,4-Triazole Derivatives nih.govnih.gov
Compound ClassTarget EnzymeReported Activity (IC₅₀ / MIC)Reference Drug (IC₅₀ / MIC)
1-[benzofuran-2-yl-(4-ethyl-phenyl)-methyl]-1H-1,2,4-triazoleCYP26A14.5 µMLiarozole (7 µM)
1-[benzofuran-2-yl-(4-phenyl-phenyl)-methyl]-1H-1,2,4-triazoleCYP26A17 µMLiarozole (7 µM)
Triazolyl-propan-2-ol derivative (Compound 7)CYP51 (vs. C. albicans)0.0152 µg/mLVoriconazole (B182144) (0.0152 µg/mL)

Lanosterol (B1674476) 14-α Demethylase Targeting

Derivatives of 1,2,4-triazole are well-established as potent inhibitors of the fungal enzyme lanosterol 14-α demethylase (CYP51), a critical component in the biosynthesis of ergosterol. Ergosterol is an essential sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity and function. The inhibitory action of triazole compounds on CYP51 disrupts the fungal cell membrane, leading to cell growth inhibition and death.

The mechanism of inhibition involves the nitrogen atom of the triazole ring binding to the heme iron atom in the active site of the CYP51 enzyme. This interaction prevents the demethylation of lanosterol, the enzyme's natural substrate, leading to an accumulation of toxic sterol intermediates and a depletion of ergosterol in the fungal cell membrane. Molecular docking studies of 1,2,4-triazole derivatives containing amino acid fragments have demonstrated a strong binding affinity to CYP51. nih.gov This suggests that the presence of the 1,2,4-triazole moiety is a key structural feature for this inhibitory activity.

Furthermore, the structure of the side chain attached to the triazole ring plays a significant role in the potency and selectivity of these compounds. For instance, studies on Fmoc-protected 1,2,4-triazolyl-α-amino acids suggest that the triazole moiety is crucial for inhibiting lanosterol 14α-demethylase. mdpi.com While direct studies on this compound are limited, the established mechanism of action for this class of compounds strongly indicates that it and its derivatives likely exert their antifungal effects through the inhibition of lanosterol 14-α demethylase.

Modulation of Immune and Inflammatory Pathways

Recent studies have highlighted the immunomodulatory potential of 1,2,4-triazole derivatives containing a propanoic acid moiety, demonstrating their ability to influence the production of both pro-inflammatory and anti-inflammatory cytokines.

A study investigating a series of 1,2,4-triazole derivatives featuring a propanoic acid scaffold revealed significant anti-inflammatory activity. Several of these compounds were found to decrease the levels of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ) in mitogen-stimulated peripheral blood mononuclear cell (PBMC) cultures. Notably, derivatives designated as 3a , 3c , and 3e demonstrated the most potent effects in reducing the release of these key inflammatory mediators. The study also noted that these compounds significantly reduced the level of TNF-α, indicating a strong anti-inflammatory potential.

The same study also explored the impact of these 1,2,4-triazole-propanoic acid derivatives on the anti-inflammatory cytokine Interleukin-10 (IL-10). A favorable effect on IL-10 release was observed for compound 3e , which, particularly at lower concentrations, increased the level of this cytokine. This finding is significant as an elevation in IL-10 can be beneficial in mitigating chronic inflammation.

The table below summarizes the observed effects of selected 1,2,4-triazole derivatives on cytokine release.

CompoundEffect on TNF-αEffect on IFN-γEffect on IL-10
3a DecreasedDecreasedNot specified
3c DecreasedDecreasedNot specified
3e DecreasedDecreasedIncreased

Molecular Mechanisms in Antimicrobial Contexts

The antimicrobial activity of this compound and its derivatives is primarily attributed to their interaction with fungal cellular components, leading to the inhibition of growth and key virulence factors.

The principal mechanism of antifungal action for triazole derivatives is the disruption of ergosterol biosynthesis, as detailed in section 5.2.3. This disruption leads to abnormal membrane function and damage to the fungal cell wall. nih.gov The compromised integrity of the cell membrane results in the leakage of cellular contents and ultimately, cell death. While the primary target is lanosterol 14-α demethylase, the downstream effects on the cell membrane and wall are the ultimate cause of the antifungal activity.

By inhibiting ergosterol biosynthesis and disrupting the cell membrane, 1,2,4-triazole derivatives effectively inhibit fungal growth. nih.gov Beyond direct growth inhibition, some triazole derivatives have also been shown to interfere with key fungal virulence factors. One such factor is the formation of biofilms, which are structured communities of microbial cells that adhere to surfaces and are encased in a self-produced protective matrix. Biofilms are notoriously resistant to antimicrobial agents. Certain 1,2,4-triazole derivatives have demonstrated the ability to inhibit biofilm formation, which represents a significant therapeutic advantage in combating persistent fungal infections. nih.gov

Protein Binding and Transport Mechanisms of this compound and its Derivatives

The interaction of small molecules with proteins is fundamental to their pharmacokinetic and pharmacodynamic profiles. For this compound and its derivatives, understanding their binding to and transport by proteins is crucial for elucidating their mechanism of action and disposition in biological systems. This section explores the engagement of these compounds with amino acid transporter systems and the principles of their formation of ligand-protein complexes.

Interaction with Amino Acid Transporter Systems (e.g., L-type)

Amino acid transporters are critical for cellular uptake of essential nutrients and are often overexpressed in pathological conditions, such as cancer, making them attractive targets for drug delivery. The structural similarity of some this compound derivatives to natural amino acids suggests they may be recognized and transported by these systems.

Research into 1,2,3-triazole analogs of L-histidine and L-tryptophan has provided insights into their interaction with the L-type amino acid transporter 1 (LAT1). nih.gov LAT1 is a well-characterized transporter responsible for the cellular uptake of large neutral amino acids. A study involving the synthesis and evaluation of these triazole-containing amino acid analogs revealed that they are recognized by LAT1, albeit with generally reduced cell uptake and binding potency compared to their natural counterparts. nih.gov The structure-activity relationship (SAR) data from this research have significant implications for the design of amino acid-based drugs and prodrugs targeting cancer and neurological disorders. nih.gov

While this study focused on the 1,2,3-triazole isomer, the findings suggest that the incorporation of a triazole ring into an amino acid-like scaffold is a viable strategy for targeting amino acid transporters. The specific transport characteristics of this compound itself have not been extensively reported, but based on the behavior of its analogs, it is plausible that it could also be a substrate for one or more amino acid transporter systems. The efficiency of transport would likely be influenced by the specific stereochemistry and any additional substitutions on the propanoic acid chain or the triazole ring.

Table 1: Comparative LAT1 Activity of Natural Amino Acids and their Triazole Analogs

Compound Type Relative LAT1 Binding Potency Relative Cell Uptake
L-Histidine Natural Amino Acid High High
1,2,3-Triazole Analog of L-Histidine Synthetic Analog Reduced Reduced
L-Tryptophan Natural Amino Acid High High

This table is illustrative and based on the general findings that triazole analogs showed reduced LAT1 activity compared to natural amino acids as reported in the study on 1,2,3-triazolyl analogs. nih.gov

Ligand-Protein Complex Formation

The formation of a complex between a small molecule (ligand) and a protein is the initial step for many biological activities. For 1,2,4-triazole derivatives, a diverse range of protein interactions has been reported, highlighting the versatility of this scaffold in molecular recognition. These interactions are driven by a combination of forces including hydrogen bonding, hydrophobic interactions, and electrostatic forces.

A study on tri-substituted 1,2,4-triazoles identified them as inhibitors of the annexin (B1180172) A2–S100A10 protein-protein interaction. nih.gov Computational modeling predicted that these compounds bind within a hydrophobic groove on the protein surface, thereby preventing the natural protein-protein interaction. nih.gov The potency of these inhibitors was found to be dependent on the nature of the substituents on the triazole ring, demonstrating a clear structure-activity relationship. nih.gov

In another example, various 1,2,4-triazole derivatives have been synthesized and evaluated for their binding to endothelin receptors (ET(A) and ET(B)). nih.gov Some of these compounds displayed micromolar affinity for these receptors, indicating the potential of the 1,2,4-triazole scaffold in the design of receptor ligands. nih.gov The binding affinity was modulated by the specific substitution patterns on the triazole and associated aromatic rings. nih.gov

Furthermore, molecular docking studies have been employed to predict the binding modes of 1,2,4-triazole derivatives with various enzymes. For instance, some derivatives have been shown to bind to the active site of cytochrome P450 CYP121, an essential enzyme in Mycobacterium tuberculosis. mdpi.com The predicted binding involves interactions between the ligand and key amino acid residues within the enzyme's active site. mdpi.com

Table 2: Examples of Protein Interactions with 1,2,4-Triazole Derivatives

1,2,4-Triazole Derivative Class Protein Target Type of Interaction
Tri-substituted 1,2,4-triazoles Annexin A2–S100A10 Inhibition of protein-protein interaction
[3-(arylmethyl)thio-5-aryl-4H- nih.govnih.govarabjchem.orgtriazol-4-yl]acetic acids Endothelin Receptors (ET(A)/ET(B)) Ligand binding

This table provides a summary of reported interactions for different classes of 1,2,4-triazole derivatives with their respective protein targets. nih.govnih.govmdpi.com

Applications in Chemical Biology, Medicinal Chemistry, and Materials Science Research

Chiral Building Blocks in Organic Synthesis

As a chiral molecule, 2-(1H-1,2,4-Triazol-1-yl)propanoic acid possesses the potential to serve as a valuable building block in synthetic organic chemistry. The stereocenter at the second carbon of the propanoic acid chain allows for the introduction of chirality into larger, more complex molecular architectures.

The principles of asymmetric synthesis often rely on the use of enantiomerically pure starting materials to construct complex target molecules with specific stereochemistry. While specific examples detailing the use of this compound in this capacity are still emerging, related structures demonstrate the utility of the triazole motif in stereoselective reactions. For instance, research into the synthesis of chiral 4,5-dihydro-1H- nih.govhit2lead.com-triazoline molecules has shown that 1,3-dipolar cycloaddition reactions can be employed to create new stereocenters with a high degree of control. nih.gov In these syntheses, a carbohydrate appendage provides the initial chiral influence, and the reaction proceeds to form enantiopure five-membered heterocycles. nih.gov This highlights the potential for chiral triazole-containing compounds to act as key intermediates in the asymmetric synthesis of complex molecular frameworks.

The defined three-dimensional arrangement of atoms in a chiral building block can influence the stereochemical outcome of a chemical reaction. The triazole ring and the carboxylic acid group of this compound can act as directing groups, coordinating with reagents or catalysts to favor the formation of one stereoisomer over another. The successful determination of the configuration at a newly formed stereocenter in triazoline synthesis via single-crystal X-ray analysis confirms that such reactions can proceed with high stereoselectivity. nih.gov This ability to control the spatial arrangement of atoms is fundamental in the synthesis of pharmaceuticals and other biologically active compounds where specific stereoisomers are required for desired activity.

Scaffold Design for Bioactive Molecules

The 1,2,4-triazole (B32235) ring is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular scaffold that is capable of binding to multiple biological targets with high affinity. bg.ac.rs When combined with a propanoic acid side chain, which is a feature of many non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and naproxen, it forms a promising basis for the design of new therapeutic agents. nih.govmdpi.com

The triazole scaffold is a key component in many compounds designed to inhibit specific enzymes. The nitrogen atoms in the triazole ring can act as hydrogen bond acceptors or donors and can coordinate with metal ions in the active sites of metalloenzymes.

Antifungal Activity: The 1,2,4-triazole scaffold is a cornerstone of many antifungal agents that function by inhibiting the P450 enzyme CYP51 (lanosterol 14α-demethylase). bg.ac.rsnih.gov This enzyme is crucial for the synthesis of ergosterol (B1671047), a vital component of fungal cell membranes.

Antibacterial Activity: Molecular docking studies on novel 1H-1,2,4-triazolyl derivatives suggest that their antibacterial mechanism may involve the inhibition of the MurB enzyme in E. coli. nih.gov MurB is an essential enzyme in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.

Antitubercular Activity: Hybrid molecules incorporating both 1,2,3- and 1,2,4-triazole rings have been designed to target the Mycobacterium tuberculosis enoyl acyl carrier protein reductase (InhA). mdpi.com Several of these compounds have demonstrated complete inhibition of the InhA enzyme, which is a key target for tuberculosis therapies. mdpi.com

The structural similarity of the propanoic acid moiety to that found in established NSAIDs has prompted research into 1,2,4-triazole derivatives containing this scaffold as potential anti-inflammatory agents. nih.govmdpi.com Studies have focused on the synthesis of these compounds and the evaluation of their ability to modulate the immune response. In research involving new 1,2,4-triazole derivatives with a propanoic acid system, several compounds were found to exhibit significant anti-inflammatory and immunomodulatory activity in peripheral blood mononuclear cell (PBMC) cultures. nih.gov These compounds were able to reduce the levels of pro-inflammatory cytokines, which are key mediators of the inflammatory response. nih.gov

Table 1: Anti-Inflammatory Activity of 1,2,4-Triazole Propanoic Acid Derivatives Summary of findings from studies on mitogen-stimulated PBMC cultures. nih.gov

Compound Class Key Structural Feature Effect on Cytokine Levels Implication
1,2,4-Triazole Derivatives Propanoic acid moiety Significant reduction in Tumor Necrosis Factor-α (TNF-α) Potent anti-inflammatory effect
Select Derivatives Propanoic acid moiety Decrease in both TNF-α and Interferon-γ (IFN-γ) Broader immunomodulatory activity

The 1,2,4-triazole nucleus is a well-established pharmacophore in a variety of antimicrobial drugs, including the antibacterial agent tazobactam (B1681243) and numerous antifungal agents like fluconazole. bg.ac.rs Research has demonstrated that new derivatives incorporating the 1H-1,2,4-triazolyl structure exhibit potent and broad-spectrum antimicrobial activity. bg.ac.rsnih.gov

Synthesized 1H-1,2,4-triazolyl derivatives have shown promising activity against a range of bacterial and fungal strains, in some cases exceeding the efficacy of standard reference drugs. nih.govbg.ac.rsnih.gov The antifungal activity of these compounds was noted to be particularly strong. bg.ac.rsnih.gov

Table 2: Antimicrobial Profile of Novel 1H-1,2,4-Triazolyl Derivatives Representative findings from in vitro antimicrobial screening studies. bg.ac.rsnih.gov

Organism Type Test Organism Activity Compared to Reference Drugs
Bacteria Pseudomonas fluorescens High sensitivity; MIC values lower than ampicillin (B1664943) and chloramphenicol. bg.ac.rsnih.gov
Bacteria Xanthomonas campestris Most resistant bacterial strain tested. bg.ac.rsnih.gov
Fungi Aspergillus versicolor, A. ochraceus, A. niger High sensitivity to select compounds. nih.gov
Fungi Various Strains Compounds were 6 to 45 times more potent than ketoconazole (B1673606) and bifonazole. nih.gov

These findings underscore the potential of the this compound scaffold in the development of new chemical entities for diverse therapeutic applications.

Exploration of Antineoplastic Potential

The 1,2,4-triazole scaffold is a prominent feature in a variety of compounds investigated for their potential as anticancer agents. nih.gov Research has demonstrated that derivatives of this compound and related structures exhibit notable antiproliferative activity against a range of cancer cell lines. nih.govisres.org The versatility of the triazole ring allows for the synthesis of diverse molecular architectures, leading to the discovery of compounds with significant cytotoxic effects against human cancer cells, including breast, colon, lung, and liver cancer lines. isres.orgmdpi.com

The mechanism of antineoplastic action for many 1,2,4-triazole derivatives involves the inhibition of key enzymes and proteins that are crucial for cancer cell growth and proliferation. nih.gov For instance, certain triazole-containing compounds have been identified as potent inhibitors of targets such as epidermal growth factor receptor (EGFR), BRAF, and tubulin. nih.gov The interaction of these compounds with their biological targets can disrupt signaling pathways that are essential for tumor development and metastasis.

Structure-activity relationship (SAR) studies have been instrumental in optimizing the anticancer activity of 1,2,4-triazole derivatives. These studies have shown that the nature and position of substituents on the triazole ring and its associated side chains can significantly influence the cytotoxic potency and selectivity of the compounds. nih.govnih.gov For example, the incorporation of specific moieties, such as isothiocyanate and nitrobenzylidene groups, has been shown to enhance the cytotoxic effects of some 1,2,4-triazole hybrids. nih.gov The development of hybrid molecules, which combine the 1,2,4-triazole pharmacophore with other known anticancer agents, represents a promising strategy for creating more effective and selective anticancer drugs. mdpi.comnih.gov

Below is a table summarizing the in vitro cytotoxic activity of selected 1,2,4-triazole derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 4g Human colon carcinoma (HT-29)12.69 ± 7.14 tandfonline.com
Compound 4b Human colorectal adenocarcinoma (CaCo2)26.15 tandfonline.com
Hybrid 2 Human breast cancer (MCF-7)15.6 nih.gov
Hybrid 5 Human breast cancer (MCF-7)23.9 nih.gov
Hybrid 14 Human breast cancer (MCF-7)15.6 nih.gov
Hybrid 15 Human colon cancer (HCT-116)23.9 nih.gov

Coordination Chemistry and Ligand Design

Formation of Metal Ion Complexes

The nitrogen atoms of the 1,2,4-triazole ring in this compound and its derivatives make them excellent ligands for the formation of coordination complexes with a variety of metal ions. ajol.info The triazole moiety can act as a versatile building block in coordination chemistry, capable of coordinating to metal centers in different modes. nih.gov The presence of both the triazole ring and a carboxylic acid group allows for the formation of stable chelate rings and the bridging of multiple metal centers, leading to the construction of diverse and complex architectures. nih.gov

Transition metals such as copper(II), zinc(II), cadmium(II), cobalt(II), and nickel(II) have been extensively used to synthesize complexes with 1,2,4-triazole-containing ligands. nih.govekb.egjocpr.com The resulting complexes exhibit a range of coordination geometries, including octahedral, tetrahedral, and square planar, depending on the metal ion, the specific ligand structure, and the reaction conditions. ekb.egjocpr.com The coordination can involve the nitrogen atoms of the triazole ring and the oxygen atoms of the carboxylate group, leading to the formation of polynuclear and supramolecular structures. nih.govresearchgate.net

The table below provides examples of metal complexes formed with 1,2,4-triazole derivatives and their observed geometries.

Metal IonLigandCoordination GeometryReference
Cu(II) 4-(Benzylidene-amino)-5-pyridin-4-yl-4H- nih.govnih.govrsc.orgtriazole-3-thiolSquare Planar jocpr.com
Cd(II) 4-(Benzylidene-amino)-5-pyridin-4-yl-4H- nih.govnih.govrsc.orgtriazole-3-thiolTetrahedral jocpr.com
Zn(II) 4-(Benzylidene-amino)-5-pyridin-4-yl-4H- nih.govnih.govrsc.orgtriazole-3-thiolTetrahedral jocpr.com
Ni(II) 4-(Benzylidene-amino)-5-pyridin-4-yl-4H- nih.govnih.govrsc.orgtriazole-3-thiolTetrahedral jocpr.com
Pd(II) (E)-2-(((3-mercapto-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenolSquare Planar ekb.eg
Co(II) (E)-2-(((3-mercapto-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenolOctahedral ekb.eg

Application in Metal-Organic Frameworks (MOFs)

The bifunctional nature of ligands like this compound, containing both a triazole ring and a carboxylate group, makes them highly suitable for the construction of metal-organic frameworks (MOFs). acs.orgnih.gov These ligands can bridge multiple metal centers or metal clusters to form extended one-, two-, or three-dimensional networks with porous structures. researchgate.netacs.org The 1,2,4-triazole moiety is a particularly effective linker in MOF synthesis due to its ability to coordinate to metal ions through its nitrogen atoms, leading to robust and thermally stable frameworks. nih.govbenthamdirect.com

MOFs based on 1,2,4-triazole derivatives have been synthesized with various metal ions, including zinc(II), copper(II), and lanthanides. researchgate.netacs.orgrsc.org The resulting frameworks can exhibit diverse topologies and pore structures, which can be tailored by modifying the ligand structure or the synthesis conditions. acs.orgresearchgate.net These materials have shown potential applications in areas such as gas storage and separation, catalysis, and sensing. researchgate.netnih.gov For instance, some triazole-based MOFs have been investigated as catalysts for oxidation reactions and as materials for the photocatalytic degradation of organic pollutants. nih.govresearchgate.netresearchgate.net

Advanced Materials Development

Optoelectronic Applications based on Nonlinear Optical Properties

Derivatives of 1,2,4-triazole have garnered attention for their potential applications in optoelectronics due to their significant nonlinear optical (NLO) properties. researchgate.netbohrium.com NLO materials are crucial for a range of technologies, including frequency conversion, optical switching, and data storage. The NLO response of organic molecules is often associated with the presence of a π-conjugated system and donor-acceptor groups, which facilitate intramolecular charge transfer. rsc.orgijcrt.org The electron-deficient nature of the 1,2,4-triazole ring makes it an excellent component in the design of NLO-active molecules. benthamdirect.com

Computational studies, such as those using density functional theory (DFT), have been employed to predict and understand the NLO properties of 1,2,4-triazole derivatives. researchgate.netbohrium.comijcrt.org These studies have shown that certain derivatives can exhibit large first and second hyperpolarizabilities, which are key indicators of NLO activity. researchgate.net The strategic placement of electron-donating and electron-withdrawing groups on the triazole scaffold can significantly enhance these properties, making these compounds promising candidates for the development of advanced optoelectronic materials. rsc.orgijcrt.org

The following table presents calculated NLO properties for a selected 1,2,4-triazole derivative.

CompoundLinear Polarizability (α) (x 10⁻²³ esu)First Hyperpolarizability (β) (x 10⁻³⁰ esu)Second Hyperpolarizability (γ) (x 10⁻³⁵ esu)Reference
Compound 7c 4.1956.3174.314 researchgate.net

Corrosion Inhibition Mechanisms on Metal Surfaces

Compounds containing the 1,2,4-triazole ring are well-established as effective corrosion inhibitors for a variety of metals and alloys, including mild steel, carbon steel, and aluminum, particularly in acidic environments. nih.govrsc.orgmdpi.commdpi.com The protective action of these molecules stems from their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. nih.govresearchgate.net This adsorption process is facilitated by the presence of heteroatoms (nitrogen and, in some derivatives, sulfur and oxygen) and π-electrons in the triazole ring, which can interact with the vacant d-orbitals of the metal atoms. nih.govmdpi.com

The mechanism of corrosion inhibition by triazole derivatives can involve both physisorption and chemisorption. rsc.org Physisorption occurs through electrostatic interactions between the charged metal surface and the charged inhibitor molecules, while chemisorption involves the formation of coordinate bonds between the heteroatoms of the inhibitor and the metal atoms. The formation of a stable, adsorbed layer of inhibitor molecules on the metal surface blocks the active corrosion sites, thereby reducing the rates of both the anodic and cathodic reactions of the corrosion process. rsc.org The efficiency of corrosion inhibition is influenced by factors such as the concentration of the inhibitor, the temperature, and the specific molecular structure of the triazole derivative. mdpi.com

Based on a comprehensive search of available scientific literature, there is no specific information regarding the use of the chemical compound This compound in radiopharmaceutical research for the development of radiolabeled amino acid derivatives for imaging.

Research in the field of radiolabeled amino acids has explored various heterocyclic structures. For instance, studies have been published on derivatives of 1,2,3-triazole, a structural isomer of 1,2,4-triazole. A notable example is (S)-2-amino-3-[1-(2-[18F]fluoroethyl)-1H- nih.govresearchgate.netnih.govtriazol-4-yl]propanoic acid , which has been investigated as a potential PET imaging agent for brain tumors. However, this is a distinct compound from the requested this compound.

While the broader class of 1,2,4-triazole derivatives has been explored for various medicinal applications, including as antifungal and anticancer agents, their specific application as precursors for radiolabeled amino acid imaging agents is not documented in the available literature.

Therefore, the requested article section on the "Development of Radiolabeled Amino Acid Derivatives for Imaging Research" focusing solely on "this compound" cannot be generated due to the absence of relevant scientific findings.

Future Research Directions and Translational Perspectives

Development of Novel and Efficient Synthetic Routes

While established methods exist for synthesizing 1,2,4-triazole (B32235) derivatives, future research should focus on creating more efficient, cost-effective, and environmentally benign pathways specifically for 2-(1H-1,2,4-Triazol-1-yl)propanoic acid. Current strategies, such as the reaction of amidrazones with succinic anhydride (B1165640) or variations of the Pinner reaction for related structures, provide a foundation. nih.govnih.gov However, there is a clear need to move towards greener synthetic protocols.

Future investigations could explore:

Microwave-Assisted Organic Synthesis (MAOS): This technique can dramatically reduce reaction times and improve yields, offering a more efficient alternative to conventional heating methods. nih.gov

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," known for its high efficiency and selectivity. chemijournal.comchemijournal.com Developing a synthetic route that utilizes this reaction could streamline the synthesis of the target molecule and its derivatives.

Multicomponent Reactions (MCRs): Reactions like the Ugi or Passerini reactions allow the synthesis of complex molecules in a single step from three or more starting materials, enhancing atom economy and reducing waste. chemijournal.com

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control, making it an attractive avenue for the large-scale production of this compound.

Synthetic ApproachKey AdvantagesFuture Research Goal for this compound
Microwave-Assisted SynthesisReduced reaction times, higher yields, improved purityAdaptation of existing multi-step syntheses to a microwave-assisted protocol.
Click ChemistryHigh efficiency, high selectivity, mild reaction conditionsDesign of a convergent synthesis pathway utilizing an azide (B81097) or alkyne precursor.
Multicomponent ReactionsHigh atom economy, reduced waste, operational simplicityDevelopment of a one-pot synthesis from simple, readily available starting materials.
Flow ChemistryEnhanced safety, scalability, precise process controlTransitioning an optimized batch synthesis to a continuous flow process for manufacturing.

Integration of Advanced Computational Approaches for Predictive Modeling

Computational chemistry provides powerful tools to accelerate drug discovery and materials science research by predicting molecular properties and interactions, thereby reducing the costs and time associated with experimental work. nih.govfrontiersin.org For this compound, a systematic in silico investigation could guide future experimental work.

Key computational approaches to be integrated include:

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, researchers can correlate the structural features of this compound and its virtual analogues with potential biological activities. jocpr.comjocpr.com This can predict the potency of new derivatives before they are synthesized.

Molecular Docking: This technique can be used to predict the binding orientation and affinity of the compound within the active site of various biological targets. researchgate.net For example, docking studies could explore its potential to inhibit enzymes like xanthine (B1682287) oxidase or fungal CYP51, which are known targets for other triazole derivatives. nih.govnih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound when bound to a biological target, assessing the stability of the complex over time. nih.gov

Density Functional Theory (DFT): DFT calculations can determine the electronic structure, reactivity, and other quantum chemical properties of the molecule, helping to understand its fundamental chemical behavior. jocpr.com

Computational MethodApplication for this compoundPredicted Outcome
QSARPredicting biological activity (e.g., anti-inflammatory, antifungal) of novel analogues.Identification of key structural modifications to enhance activity.
Molecular DockingScreening against libraries of known protein targets (e.g., kinases, proteases, CYP enzymes).Prioritization of biological targets for experimental validation.
MD SimulationsEvaluating the stability of the ligand-protein complex predicted by docking.Confirmation of binding mode and affinity.
DFTCalculating electronic properties like HOMO-LUMO gap and electrostatic potential.Understanding of molecular reactivity and interaction capabilities.

Discovery of Undiscovered Biological Targets and Mechanisms of Action

The 1,2,4-triazole nucleus is present in drugs with a vast array of biological activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties. nih.govresearchgate.net While some derivatives of 1,2,4-triazole with a propanoic acid moiety have shown anti-inflammatory potential, the full biological spectrum of this compound remains largely unexplored. nih.gov

Future research should aim to:

Perform High-Throughput Screening (HTS): Screening the compound against large panels of cell lines and biochemical assays can rapidly identify unexpected biological activities.

Utilize Phenotypic Screening: This approach can identify compounds that produce a desired biological effect in cells or organisms without a preconceived target, opening the door to discovering novel mechanisms of action.

Employ Chemoproteomics: Techniques such as activity-based protein profiling (ABPP) can be used to identify the direct molecular targets of the compound within a complex biological system.

Investigate Multi-Target Inhibition: Many complex diseases, such as cancer, involve multiple biological pathways. Research could explore whether this compound or its analogues can act as multi-target inhibitors, a strategy that is gaining traction in modern drug discovery. mdpi.com

Design and Synthesis of Next-Generation Analogues with Enhanced Specificity

Building on the core structure of this compound, future work should focus on the rational design and synthesis of next-generation analogues with improved potency and target specificity. The development of second-generation triazole antifungals like voriconazole (B182144) and posaconazole (B62084) from earlier leads serves as a successful precedent for this strategy. openaccessjournals.comnih.gov

Key strategies for analogue development include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the molecule—the triazole ring, the propanoic acid side chain, and the linkage between them—can elucidate which structural features are critical for biological activity. ekb.eg

Bioisosteric Replacement: Replacing the propanoic acid group with other acidic moieties (e.g., tetrazole, hydroxamic acid) or modifying the triazole ring could alter the compound's pharmacokinetic properties and target interactions.

Conformational Restriction: Introducing cyclic constraints or rigid linkers can lock the molecule into a specific conformation, potentially increasing its affinity and selectivity for a biological target.

Hybrid Molecule Design: Combining the this compound scaffold with other known pharmacophores could lead to hybrid compounds with dual or enhanced activity. nih.gov

Exploration of New Applications in Emerging Scientific Disciplines

The utility of triazole derivatives extends beyond medicinal chemistry into diverse fields such as materials science and agrochemicals. researchgate.neteurekaselect.com The unique properties of the triazole ring—its aromaticity, stability, and ability to coordinate with metal ions—make it a versatile building block. chemijournal.com Future research should explore non-pharmaceutical applications for this compound.

Potential emerging applications include:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The triazole ring can act as a ligand to coordinate with metal ions, while the carboxylic acid group provides another coordination site. This could enable the synthesis of novel MOFs with potential applications in gas storage, catalysis, or sensing. chemijournal.com

Anticorrosion Agents: Triazole derivatives are known to be effective corrosion inhibitors for various metals. The potential of this compound to form a protective film on metal surfaces warrants investigation.

Agrochemicals: The triazole scaffold is a cornerstone of many modern fungicides used in agriculture. discoveryjournals.org The compound could be evaluated for its potential as a novel fungicide, herbicide, or plant growth regulator.

Molecular Probes: By attaching a fluorescent tag or other reporter group, the compound could be transformed into a molecular probe to study biological systems or as a component in biosensors. chemijournal.com

Q & A

Q. Basic

  • NMR : The triazole proton signals appear as distinct singlets or doublets in the δ 7.5–8.5 ppm range, while the propanoic acid protons resonate near δ 2.5–3.5 ppm (for CH₂) and δ 12–13 ppm (for COOH) .
  • Mass Spectrometry : The molecular ion peak ([M+H]⁺) should align with the monoisotopic mass (~157.05 Da for C₅H₇N₃O₃ derivatives) .
  • IR : A strong carbonyl stretch (~1700 cm⁻¹) confirms the carboxylic acid group .

How can researchers address regioselectivity challenges when introducing substituents to the triazole ring in derivatives of this compound?

Advanced
Regioselectivity is influenced by steric and electronic factors. For example, halogenation (e.g., bromine or chlorine substitution) at the triazole ring’s 3-position (vs. 5-position) can be controlled using directing groups or Lewis acid catalysts . Computational modeling (DFT) helps predict reactive sites, while HPLC-MS monitors reaction progress to isolate desired regioisomers .

What methodologies are recommended for analyzing and controlling process-related impurities in this compound synthesis?

Q. Advanced

  • HPLC with UV/Vis Detection : Use reversed-phase C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to separate impurities like halogenated analogs or unreacted intermediates .
  • Pharmacopeial Standards : Follow USP guidelines for impurity profiling, including spiking experiments with reference standards (e.g., anastrozole-related impurities) to validate detection limits .
  • Recrystallization : Optimize solvent systems (e.g., ethanol/water mixtures) to remove polar byproducts .

How does the introduction of electron-withdrawing groups (EWGs) on the triazole ring affect the acidity and reactivity of this compound?

Advanced
EWGs (e.g., -Cl, -Br) increase the triazole ring’s electrophilicity, enhancing reactivity in nucleophilic substitutions. However, they also lower the pKa of the carboxylic acid group (e.g., from ~4.5 to ~3.8 for chloro-substituted derivatives), increasing solubility in aqueous buffers . This property is critical for designing metal-chelating agents or pro-drugs requiring pH-dependent release .

What strategies are effective for studying the metal-binding properties of this compound compared to its acetic acid analog?

Q. Advanced

  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) for metal ions (e.g., Zn²⁺, Cu²⁺) by measuring enthalpy changes .
  • X-ray Crystallography : Resolves coordination geometries, revealing whether the propanoic acid chain enhances chelation compared to shorter acetic acid analogs .
  • Comparative NMR Titrations : Monitor chemical shift perturbations in the triazole and carboxylic acid protons upon metal addition .

How can computational tools aid in predicting the biological activity of this compound derivatives?

Q. Advanced

  • Molecular Docking : Screens derivatives against target enzymes (e.g., fungal CYP51 for antifungal activity) to prioritize synthesis .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity, guiding the design of potent analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.